Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
CAS No.: 855316-19-7
Cat. No.: VC8300897
Molecular Formula: C14H10ClF3N2O4
Molecular Weight: 362.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855316-19-7 |
|---|---|
| Molecular Formula | C14H10ClF3N2O4 |
| Molecular Weight | 362.69 g/mol |
| IUPAC Name | methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
| Standard InChI | InChI=1S/C14H10ClF3N2O4/c1-19-10(14(16,17)18)6-11(21)20(13(19)23)7-3-4-9(15)8(5-7)12(22)24-2/h3-6H,1-2H3 |
| Standard InChI Key | UNSGBXVLFWABKU-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F |
| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name, methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate, reflects its hybrid structure: a benzoate ester linked to a substituted dihydropyrimidine ring. Key features include:
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A chlorine atom at the 2-position of the benzene ring.
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A trifluoromethyl group at the 4-position of the pyrimidine ring.
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A methyl ester at the benzene’s carboxyl group.
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A 3-methyl substituent on the pyrimidine’s nitrogen.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 855316-19-7 | |
| Molecular Formula | ||
| Molecular Weight | 362.69 g/mol | |
| Predicted Density | 1.600±0.06 g/cm³ | * |
| Predicted pKa | 5.85±0.40 | * |
*Predicted values derived from structurally analogous compounds .
The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability. The pyrimidine ring’s conjugated system allows for π-π stacking interactions with biological targets, while the chlorine atom contributes to steric hindrance and electronic effects .
Synthesis and Manufacturing
Synthesis of this compound typically follows multi-step protocols involving retrosynthetic analysis to optimize yield and purity. While exact details remain proprietary, general approaches include:
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Pyrimidine Ring Formation: Cyclocondensation of urea derivatives with β-keto esters or amides under acidic or basic conditions.
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Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions.
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Esterification: Coupling the pyrimidine intermediate with a chlorinated benzoic acid derivative using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Challenges:
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Regioselectivity: Ensuring proper substitution on the pyrimidine ring.
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Stability: The dihydropyrimidinone moiety is prone to oxidation, requiring inert atmospheres during synthesis.
Biological Activities and Mechanistic Insights
Preliminary studies suggest the compound acts as a competitive enzyme inhibitor, leveraging structural mimicry of nucleotide bases to disrupt nucleic acid metabolism or protein synthesis. Potential targets include:
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Thymidylate Synthase: Critical for DNA replication; inhibition could impede cancer cell proliferation.
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Dihydrofolate Reductase (DHFR): A folate-dependent enzyme targeted in antimicrobial and anticancer therapies.
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the chlorine atom stabilizes interactions via halogen bonding .
Applications in Drug Discovery and Agrochemicals
In oncology, the compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation. In agriculture, its structural similarity to commercial herbicides like lufenuron suggests potential as a growth regulator .
Research Gaps and Future Directions
Current research focuses on:
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Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and reduce toxicity.
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In Vivo Studies: Assessing pharmacokinetics and bioavailability in model organisms.
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Target Identification: Using computational docking and CRISPR screening to elucidate novel biological targets.
Collaborations between academic and industrial labs are critical to advancing these efforts .
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